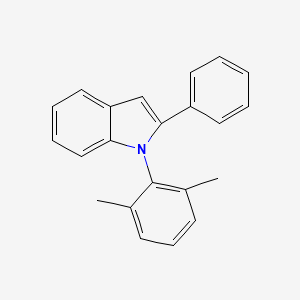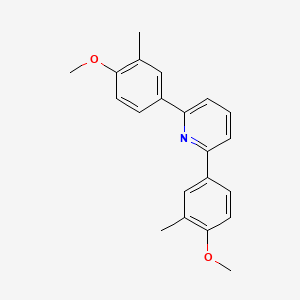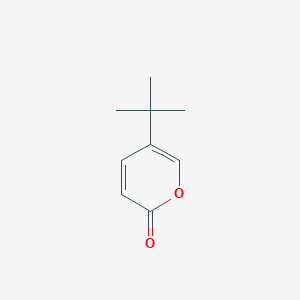![molecular formula C10H16O2 B12536880 2-{[(3-Methylbuta-1,3-dien-2-yl)oxy]methyl}oxolane CAS No. 672326-85-1](/img/structure/B12536880.png)
2-{[(3-Methylbuta-1,3-dien-2-yl)oxy]methyl}oxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(3-Methylbuta-1,3-dien-2-yl)oxy]methyl}oxolane is an organic compound with a unique structure that combines a butadiene moiety with an oxolane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3-Methylbuta-1,3-dien-2-yl)oxy]methyl}oxolane typically involves the reaction of 3-methylbuta-1,3-diene with an appropriate oxolane derivative under controlled conditions. The reaction is usually catalyzed by a Lewis acid, such as aluminum chloride, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as purification through distillation or recrystallization to obtain the compound in its pure form.
化学反应分析
Types of Reactions
2-{[(3-Methylbuta-1,3-dien-2-yl)oxy]methyl}oxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxolane derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced oxolane compounds.
Substitution: Nucleophilic substitution reactions can occur, where the oxolane ring is opened and substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions include various substituted oxolane derivatives, which can be further utilized in organic synthesis and materials science.
科学研究应用
2-{[(3-Methylbuta-1,3-dien-2-yl)oxy]methyl}oxolane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and advanced materials.
作用机制
The mechanism by which 2-{[(3-Methylbuta-1,3-dien-2-yl)oxy]methyl}oxolane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to participate in various biochemical pathways, potentially leading to the modulation of biological activities.
相似化合物的比较
Similar Compounds
- 3-methylbuta-1,3-dien-2-yl acetate
- 2,2-dimethylbut-3-ynoxymethylbenzene
- 3-methyl-1,2-butadiene
Uniqueness
Compared to similar compounds, 2-{[(3-Methylbuta-1,3-dien-2-yl)oxy]methyl}oxolane stands out due to its combined butadiene and oxolane structure, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.
属性
CAS 编号 |
672326-85-1 |
|---|---|
分子式 |
C10H16O2 |
分子量 |
168.23 g/mol |
IUPAC 名称 |
2-(3-methylbuta-1,3-dien-2-yloxymethyl)oxolane |
InChI |
InChI=1S/C10H16O2/c1-8(2)9(3)12-7-10-5-4-6-11-10/h10H,1,3-7H2,2H3 |
InChI 键 |
RZKKOPVZSPUBHA-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=C)OCC1CCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl-](/img/structure/B12536800.png)

![3-{[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]oxy}propane-1,2-diol](/img/structure/B12536812.png)
![{Propane-1,1-diylbis[nitrilodi(ethane-2,1-diyl)]}tetrakis(phosphonic acid)](/img/structure/B12536817.png)
![3-{[(2S)-4-Hydroxybutan-2-yl]oxy}-1,3-diphenylpropan-1-one](/img/structure/B12536825.png)
![2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine](/img/structure/B12536830.png)

![2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl-](/img/structure/B12536840.png)
![4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12536853.png)


![{4-[Di(pyridin-2-yl)amino]phenyl}(pyridin-2-yl)methanone](/img/structure/B12536875.png)


